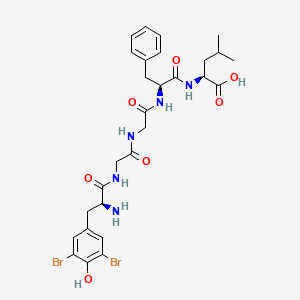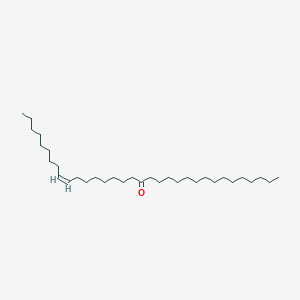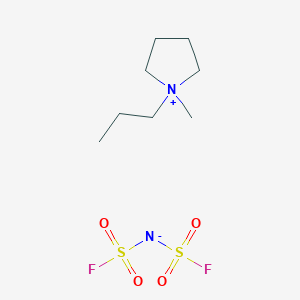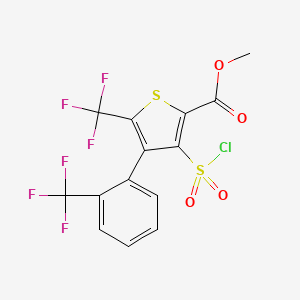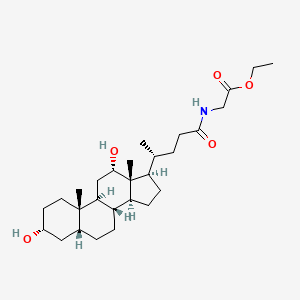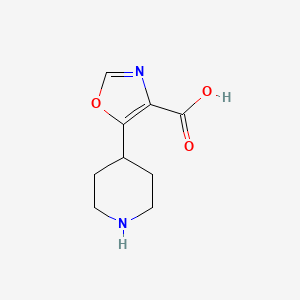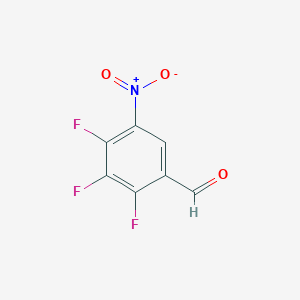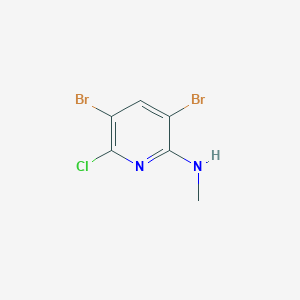
2,4-Dibromo-5-chloro-1-methylimidazole
Übersicht
Beschreibung
“2,4-Dibromo-5-chloro-1-methylimidazole” is a derivative of imidazole, which is an aromatic heterocyclic organic compound . It has two bromine atoms at the 2nd and 4th positions, a chlorine atom at the 5th position, and a methyl group attached to one of the nitrogen atoms in the imidazole ring .
Synthesis Analysis
The synthesis of “this compound” could potentially involve the methylation of imidazole at the pyridine-like nitrogen and subsequent deprotonation . Another possible method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .
Molecular Structure Analysis
The molecular formula of “this compound” is C4H3Br2ClN2 . The molecular weight is approximately 274.34 g/mol .
Wissenschaftliche Forschungsanwendungen
Synthesis and Activity in Medicinal Chemistry
2,4-Dibromo-5-chloro-1-methylimidazole plays a critical role in the synthesis of medicinal compounds. For example, it has been used in the development of novel inhibitors for Acanthamoeba castellanii, showcasing its potential in treating infections caused by this protozoa. Similarly, its derivatives have shown promise as Angiotensin Converting Enzyme (ACE) inhibitors, indicating its value in creating treatments for hypertension and cardiovascular diseases (Kopanska et al., 2004); (Jallapally et al., 2015).
Chemical Synthesis and Process Improvement
The compound is pivotal in the field of chemical synthesis, where it has been utilized to improve the synthesis processes of various organic compounds, including nitroimidazoles, which are crucial for pharmaceutical applications. One study demonstrated process improvements in the synthesis of 5-Chloro-1-methyl-4-nitroimidazole, highlighting the compound's versatility and importance in organic synthesis (Pan Fu-you, 2009).
Catalysis and Chemical Reactions
This compound has also been instrumental in catalysis and as a reagent in chemical reactions. Research has shown its utility in facilitating the efficient synthesis of 2,4-disubstituted 5-nitroimidazoles, which display significant antibacterial and antiparasitic activities. This demonstrates its crucial role in expanding the toolkit for synthetic chemists, particularly in the development of new pharmaceuticals (Mathias et al., 2017).
Wirkmechanismus
Target of Action
It’s known that imidazoles, a class of compounds to which this molecule belongs, are key components in a variety of functional molecules used in diverse applications .
Mode of Action
For instance, some imidazoles have been reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Biochemical Pathways
Imidazoles are known to be involved in a wide range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Result of Action
It’s known that imidazoles can have a variety of effects depending on their specific structure and the context in which they are used .
Action Environment
One source mentions that the synthesis of a related compound was performed in an inert atmosphere at room temperature , suggesting that environmental conditions can impact the properties and actions of such compounds.
Biochemische Analyse
Biochemical Properties
2,4-Dibromo-5-chloro-1-methylimidazole participates in various biochemical reactions, primarily due to its ability to interact with electron-rich biomolecules. It has been observed to interact with iron (III) porphyrin complexes, catalyzing the epoxidation of olefins . This interaction suggests that this compound can act as a catalyst in oxidative reactions, potentially influencing various metabolic pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with iron (III) porphyrin complexes can lead to the generation of reactive oxygen species (ROS), which can affect cell signaling and gene expression . Additionally, the presence of halogen atoms in its structure may contribute to its ability to modulate enzyme activity and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its interaction with iron (III) porphyrin complexes suggests a mechanism involving the activation or inhibition of enzymes involved in oxidative reactions . The compound’s ability to generate ROS can lead to changes in gene expression and enzyme activity, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that halogenated imidazoles can degrade over time, leading to changes in their biochemical activity . Long-term exposure to this compound may result in sustained oxidative stress and alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may act as a catalyst in oxidative reactions without causing significant toxicity. At high doses, it can lead to toxic effects due to the generation of ROS and oxidative stress . Threshold effects and adverse reactions at high doses highlight the importance of dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways that include oxidative reactions catalyzed by iron (III) porphyrin complexes . The compound’s interaction with these complexes suggests its role in modulating metabolic flux and metabolite levels. The generation of ROS as a result of these interactions can further influence various metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s halogenated structure may facilitate its binding to specific proteins, affecting its localization and accumulation within cells . Understanding these interactions is crucial for elucidating the compound’s overall biochemical effects.
Subcellular Localization
This compound’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, where it exerts its biochemical activity . The presence of halogen atoms in its structure may influence its localization and function within cells.
Eigenschaften
IUPAC Name |
2,4-dibromo-5-chloro-1-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2ClN2/c1-9-3(7)2(5)8-4(9)6/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVGIZJFYFUTNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1Br)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Racemic-(3R,3aS,6aS)-tert-butyl 3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1435300.png)
